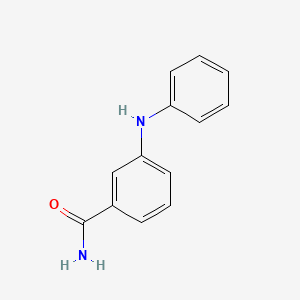
3-Anilinobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilinobenzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 3-Anilinobenzamide involves its inhibition of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. PKC inhibitors have been studied as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Anilinobenzamide in lab experiments is its ability to selectively inhibit PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Anilinobenzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on other cellular processes, such as autophagy and inflammation. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Its ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective PKC inhibitors based on its structure.
Méthodes De Synthèse
The synthesis of 3-Anilinobenzamide involves the reaction between aniline and 3-chlorobenzoic acid in the presence of a catalyst such as copper (II) chloride. The reaction takes place in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-Anilinobenzamide has been extensively used in scientific research for its potential applications in various fields. It has been studied as an inhibitor of protein kinase C (PKC) and as a potential anticancer agent. It has also been used in the study of the structure-activity relationship of benzamides and their derivatives.
Propriétés
IUPAC Name |
3-anilinobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAQIWWHDAVIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

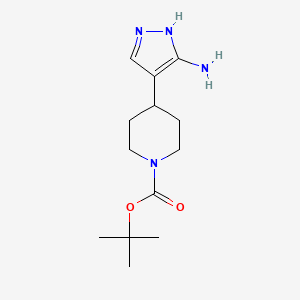

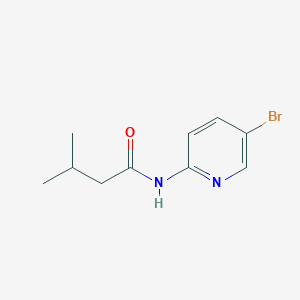
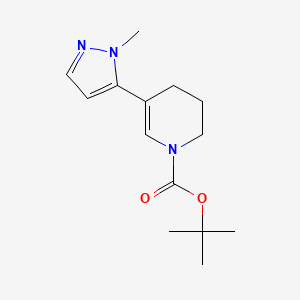
![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)
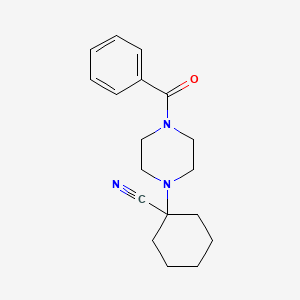
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

